molecular formula C₃₁H₄₃F₃N₆O₈S B1140038 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid CAS No. 207971-23-1

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid

Cat. No.: B1140038
CAS No.: 207971-23-1
M. Wt: 716.77
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid-yl]benzoic acid is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a biotinylaminohexanoyl group, multiple ethoxy linkages, and a trifluoromethyl diazirinyl group. It is primarily used in biochemical research due to its ability to form covalent bonds with biomolecules upon activation by UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid-yl]benzoic acid involves multiple steps. The process typically starts with the preparation of the biotinylaminohexanoyl intermediate, which is then linked to ethoxy groups through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to maintain the purity and yield. The process involves large-scale synthesis of intermediates, followed by their sequential coupling and purification. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid-yl]benzoic acid is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid-yl]benzoic acid involves the formation of covalent bonds with target biomolecules upon activation by UV light. The trifluoromethyl diazirinyl group is responsible for this photoactivation, leading to the generation of reactive intermediates that can form stable bonds with proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound-yl]benzoic acid lies in its combination of biotinylation, multiple ethoxy linkages, and a photoactivatable diazirinyl group. This combination allows for versatile applications in biochemical research and material science .

Properties

IUPAC Name

2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43F3N6O8S/c32-31(33,34)30(39-40-30)20-9-10-21(28(43)44)23(18-20)48-17-16-47-15-14-46-13-12-36-26(42)7-2-1-5-11-35-25(41)8-4-3-6-24-27-22(19-49-24)37-29(45)38-27/h9-10,18,22,24,27H,1-8,11-17,19H2,(H,35,41)(H,36,42)(H,43,44)(H2,37,38,45)/t22-,24-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAZCDBRNFZKCC-DPPGTGKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43F3N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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